molecular formula C10H14O2 B2739179 Bicyclo[5.2.0]non-8-ene-8-carboxylic acid CAS No. 2260936-46-5

Bicyclo[5.2.0]non-8-ene-8-carboxylic acid

Cat. No.: B2739179
CAS No.: 2260936-46-5
M. Wt: 166.22
InChI Key: HKAHLDLHCAZVFY-UHFFFAOYSA-N
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Description

Bicyclo[520]non-8-ene-8-carboxylic acid is a bicyclic compound characterized by its unique structure, which includes a fused ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bicyclo[5.2.0]non-8-ene-8-carboxylic acid typically involves the construction of the bicyclic framework followed by the introduction of the carboxylic acid functional group. One common method involves the Diels-Alder reaction, where a suitable diene and dienophile react to form the bicyclic structure. Subsequent oxidation steps introduce the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound may involve large-scale Diels-Alder reactions followed by purification and functional group modifications. The reaction conditions are optimized for high yield and purity, often involving catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[5.2.0]non-8-ene-8-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as esters or amides.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The bicyclic framework allows for various substitution reactions, where different functional groups can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include esters, amides, alcohols, and various substituted derivatives, depending on the reagents and conditions used.

Scientific Research Applications

Bicyclo[5.2.0]non-8-ene-8-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the construction of complex molecules.

    Biology: Investigated for its potential as a molecular probe or in drug design due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of polymers and materials with specific properties.

Mechanism of Action

The mechanism by which Bicyclo[5.2.0]non-8-ene-8-carboxylic acid exerts its effects depends on its application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The pathways involved can include binding to active sites or altering the conformation of target molecules.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[3.3.1]nonane derivatives: These compounds share a similar bicyclic structure but differ in the ring size and functional groups.

    Bicyclo[6.1.0]nonyne carboxylic acid: Another bicyclic compound with a different ring system and functionalization.

Uniqueness

Bicyclo[5.2.0]non-8-ene-8-carboxylic acid is unique due to its specific ring structure and the presence of the carboxylic acid group, which allows for diverse chemical modifications and applications. Its stability and reactivity make it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

bicyclo[5.2.0]non-8-ene-8-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c11-10(12)9-6-7-4-2-1-3-5-8(7)9/h6-8H,1-5H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKAHLDLHCAZVFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C=C(C2CC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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